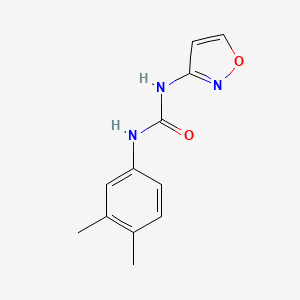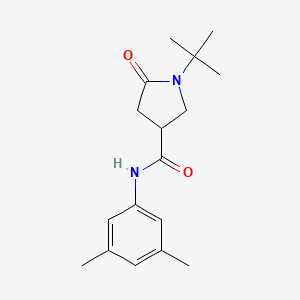
N-(3,4-dimethylphenyl)-N'-3-isoxazolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-3-isoxazolylurea, commonly known as DIuron, is a herbicide that belongs to the family of urea compounds. It was first introduced in the 1950s and has since been widely used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and peanuts. The chemical structure of DIuron consists of an isoxazole ring, which is attached to a urea group, and a 3,4-dimethylphenyl group.
Mechanism of Action
DIuron works by inhibiting photosynthesis in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and inhibit photosynthesis.
Biochemical and physiological effects:
Studies have shown that DIuron can have adverse effects on non-target organisms, including aquatic plants and animals. It can also affect the growth and development of certain crops, leading to reduced yields. DIuron has been found to be toxic to several aquatic organisms, including fish, crustaceans, and algae.
Advantages and Limitations for Lab Experiments
DIuron is a widely used herbicide, and its effects have been extensively studied. This makes it a useful tool for researchers studying the effects of herbicides on the environment and non-target organisms. However, its persistence in soil and water can make it difficult to control the exposure of organisms to the chemical, which can limit its use in certain experiments.
Future Directions
There are several areas of research that could be explored in the future regarding DIuron. One area is the development of more effective remediation strategies for contaminated soils. Another area is the investigation of the effects of DIuron on microbial communities in soil and water, as well as on the ecosystem as a whole. Additionally, further research could be done to identify safer and more environmentally friendly alternatives to DIuron for weed control in agriculture.
Synthesis Methods
The synthesis of DIuron involves the reaction of 3,4-dimethylphenyl isocyanate with 3-amino-5-methylisoxazole. The reaction takes place in the presence of a catalyst and a solvent, and the product is obtained after purification and drying.
Scientific Research Applications
DIuron has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have shown that DIuron can persist in soil and water for long periods, leading to potential contamination of the environment. However, recent research has also shown that DIuron can be used as a potential tool for the remediation of contaminated soils.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(7-9(8)2)13-12(16)14-11-5-6-17-15-11/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUPXHOVFOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{[6-(3-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5364386.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)
![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)


